3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that features a combination of furyl, thienyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the furyl and thienyl intermediates, followed by their coupling with the triazole ring. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furyl and thienyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-furyl-1-(2-thienylcarbonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
- 3-(2-furyl)-1-(2-thienylcarbonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-4-amine
Uniqueness
3-(Furan-2-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c21-15(13-6-3-9-24-13)20-16(17-10-11-4-2-8-23-11)18-14(19-20)12-5-1-7-22-12/h1-9H,10H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYILWXFGGMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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